4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid
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Overview
Description
4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid is a complex organic compound known for its unique structural properties It features a benzoic acid moiety linked to a hydrazinyl group, which is further connected to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with hydrazine derivatives under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, with the temperature maintained between 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of 2,2-dimethyl-1,3-dioxane-4,6-dione, followed by its reaction with hydrazine derivativesThe entire process is optimized for high yield and purity, with stringent control over reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-2-methoxybenzoate: Similar structure with a methoxy group instead of a hydrazinyl group.
5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: Contains a dioxane ring with bromine substituents.
Uniqueness
4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H12N2O6 |
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Molecular Weight |
292.24 g/mol |
IUPAC Name |
4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C13H12N2O6/c1-13(2)20-11(18)9(12(19)21-13)15-14-8-5-3-7(4-6-8)10(16)17/h3-6,14H,1-2H3,(H,16,17) |
InChI Key |
BEPCVBBDOFIUFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=NNC2=CC=C(C=C2)C(=O)O)C(=O)O1)C |
solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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